N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide
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Overview
Description
N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzothiophene core and a phenylacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring.
Hydrazone Formation: The benzothiophene derivative is then reacted with phenylacetohydrazide under controlled conditions to form the desired hydrazone compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Chemical Reactions Analysis
N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or phenyl rings are replaced by other groups under specific conditions
Scientific Research Applications
N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE can be compared with other similar compounds, such as:
Benzothiophene Derivatives: These compounds share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetohydrazide Derivatives: These compounds have the phenylacetohydrazide moiety but differ in the attached aromatic rings or other functional groups.
The uniqueness of N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]-N-PHENYLACETOHYDRAZIDE lies in its specific combination of the benzothiophene and phenylacetohydrazide structures, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12N2O2S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]-N-phenylacetamide |
InChI |
InChI=1S/C16H12N2O2S/c1-11(19)18(12-7-3-2-4-8-12)17-16-15(20)13-9-5-6-10-14(13)21-16/h2-10H,1H3/b17-16- |
InChI Key |
KYSFXQOZNRWVLN-MSUUIHNZSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1)/N=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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